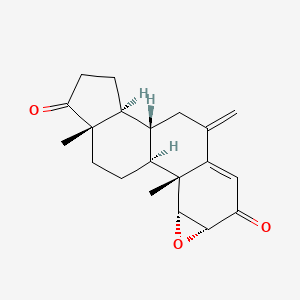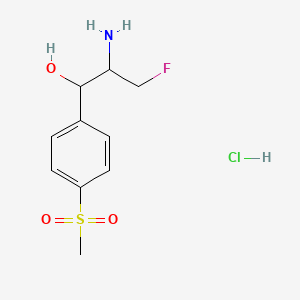
Docetaxel Impurity 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docetaxel Impurity 4 is a byproduct formed during the synthesis and degradation of docetaxel, a widely used chemotherapeutic agent. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding and controlling the levels of such impurities is crucial for ensuring the quality of docetaxel formulations.
Mechanism of Action
Target of Action
Docetaxel Impurity 4, also known as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid , primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .
Mode of Action
This compound, similar to Docetaxel, interacts with its targets by binding to microtubules . This binding prevents the depolymerization of microtubules, thereby stabilizing their structure . The stabilization of microtubules impedes cell division and promotes cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle . By stabilizing microtubules, the compound disrupts the normal function of the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .
Pharmacokinetics
It is known that the compound’s efficacy can be compromised due to its poor water solubility . This characteristic can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability .
Result of Action
The molecular effect of this compound’s action is the stabilization of microtubules, which leads to the disruption of the cell cycle . On a cellular level, this disruption results in the inhibition of cell division and the induction of apoptosis . This can lead to a decrease in the proliferation of cancer cells and potentially shrink the size of tumors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s poor water solubility can limit its effectiveness . The formation of inclusion complexes with certain compounds can enhance its solubility, thereby improving its bioavailability and therapeutic potential . Furthermore, the compound’s interaction with its environment at the cellular level, such as its uptake via endocytosis, can also influence its action .
Biochemical Analysis
Biochemical Properties
Docetaxel Impurity 4 interacts with various biomolecules, primarily tubulin . It binds to microtubules, promoting their polymerization and inhibiting depolymerization . This interaction disrupts the normal function of microtubules, impeding cell division and promoting cell death .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the cytoskeleton, thereby affecting cell locomotion, intracellular transport, and transmission of proliferative transmembrane signals . It also induces apoptosis in cancer cells .
Molecular Mechanism
The mechanism of action of this compound involves the stabilization of the microtubule structure. It promotes the polymerization of microtubules and inhibits their depolymerization, thereby impeding the mitosis of tumor cells and eventually causing apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits a preliminary stage burst effect followed by a slow drug release
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study showed that a dosage of 1 mg/kg on alternate days was the most effective and safest dose . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the CYP3A4 and CYP3A5 isoenzymes into four metabolites: M1, M2, M3, and M4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Docetaxel Impurity 4 involves several synthetic steps, typically starting from the precursor compounds used in the synthesis of docetaxel. The impurity can form through side reactions or degradation pathways during the synthesis process. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, can influence the formation of this impurity.
Industrial Production Methods: In industrial settings, the production of docetaxel and its impurities, including this compound, is monitored using advanced analytical techniques. High-performance liquid chromatography (HPLC) is commonly employed to separate and quantify impurities. The production process is optimized to minimize the formation of impurities and ensure the highest possible purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Docetaxel Impurity 4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Docetaxel Impurity 4 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for the detection and quantification of impurities in pharmaceutical formulations.
Biology: It is studied to understand the metabolic pathways and degradation mechanisms of docetaxel in biological systems.
Medicine: Research on this compound helps in assessing the safety and efficacy of docetaxel formulations, ensuring that the levels of impurities are within acceptable limits.
Industry: It is used in quality control processes to monitor and control the purity of docetaxel during manufacturing.
Comparison with Similar Compounds
Paclitaxel: Another taxane-based chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cells.
7-Epidocetaxel: An epimer of docetaxel that can form during the synthesis and storage of docetaxel.
Uniqueness: Docetaxel Impurity 4 is unique in its specific structure and formation pathway. Unlike other impurities or related compounds, it is formed under specific conditions during the synthesis and degradation of docetaxel. Its presence and levels can significantly impact the quality and safety of docetaxel formulations, making it a critical impurity to monitor and control in pharmaceutical production.
Properties
CAS No. |
153744-63-9 |
|---|---|
Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.37 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(4S,5S)-2,2-Dimethyl-4-phenyl-,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


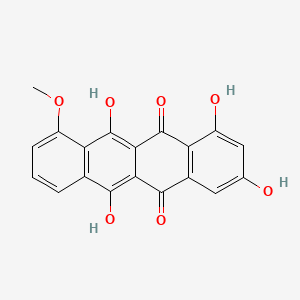
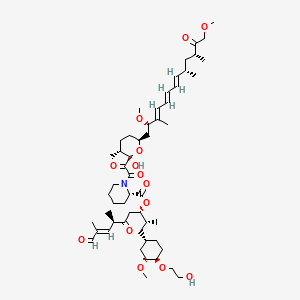
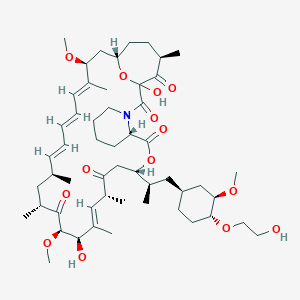

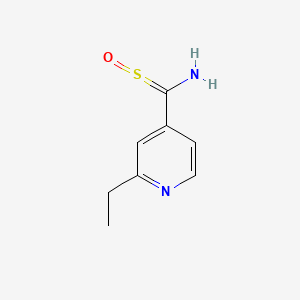
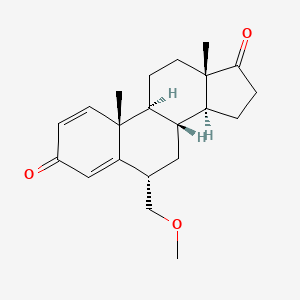
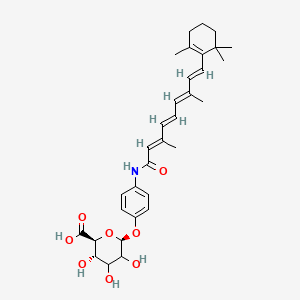
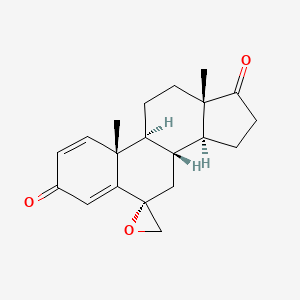
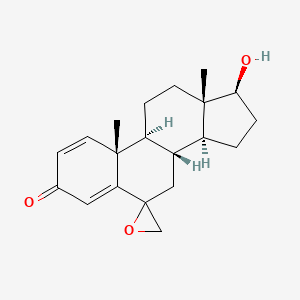
![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
